molecular formula C9H9NO2 B1331193 n-(3-Formylphenyl)acetamide CAS No. 59755-25-8

n-(3-Formylphenyl)acetamide

Cat. No. B1331193
CAS RN: 59755-25-8
M. Wt: 163.17 g/mol
InChI Key: KBKWZUVMKBNTFP-UHFFFAOYSA-N
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Description

N-(3-Formylphenyl)acetamide is a chemical compound that is part of the acetamide family, characterized by the presence of an acetamide group attached to a phenyl ring. This compound is structurally related to other acetamide derivatives, which are often studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of N-(3-Formylphenyl)acetamide-related compounds involves various chemical reactions. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane to produce a silylated derivative . Another related compound, N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, was synthesized using Sonogashira cross-coupling, a method that can potentially be adapted for the synthesis of N-(3-Formylphenyl)acetamide .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and Mass spectrometry, as well as X-ray crystallography. For example, the structure of 2-Chloro-N-(3-methylphenyl)acetamide was elucidated using X-ray crystallography, revealing the conformation of the N-H bond and the intermolecular hydrogen bonding patterns . These techniques are crucial for understanding the molecular structure of N-(3-Formylphenyl)acetamide and its derivatives.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions. The reactivity of the acetamide group, particularly the amide nitrogen and the acetyl moiety, allows for further functionalization and the formation of complex structures. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps . These reactions are indicative of the types of chemical transformations that N-(3-Formylphenyl)acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring, such as methyl groups or halogens, can affect properties like melting point, solubility, and reactivity. For example, the introduction of a diethylaminomethyl group in N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide resulted in the formation of a non-centrosymmetric interdigitated 'V' polymeric network, which could have implications for the compound's physical properties . Similarly, the physical and chemical properties of N-(3-Formylphenyl)acetamide would be influenced by the formyl substituent on the phenyl ring.

Scientific Research Applications

  • Pharmacological Activities

    • Summary of Application : N-(3-Formylphenyl)acetamide and its derivatives have been investigated for their potential pharmacological activities .
    • Methods of Application : The specific methods of application would involve chemical synthesis of the compound and its derivatives, followed by in vitro and in vivo testing for various biological activities .
    • Results or Outcomes : The specific results or outcomes would depend on the particular biological activity being investigated .
  • Toxicity Assessment

    • Summary of Application : N-(3-Formylphenyl)acetamide has been studied as a by-product in the degradation of acetaminophen by advanced oxidation processes .
    • Methods of Application : This involves using advanced oxidation processes to degrade acetaminophen and then analyzing the resulting by-products .
    • Results or Outcomes : N-(3,4-dihydroxy phenyl) acetamide, a by-product of this process, was found to be mutagenic .
  • Protective Groups in Organic Synthesis

    • Summary of Application : N-(3-Formylphenyl)acetamide can be used as a protective group in organic synthesis .
    • Methods of Application : This involves the acetylation of structurally diverse alcohols, phenols, and amines. Acetylation reactions with acetic anhydride proceed in excellent yield in the presence of a catalyst .
    • Results or Outcomes : The resulting acetamides can be used as intermediates in the synthesis of a variety of organic compounds .
  • Catalysis

    • Summary of Application : N-(3-Formylphenyl)acetamide can potentially be used as a catalyst in certain chemical reactions .
    • Methods of Application : This would involve using N-(3-Formylphenyl)acetamide as a catalyst in a chemical reaction, such as the acetylation of amines .
    • Results or Outcomes : The use of N-(3-Formylphenyl)acetamide as a catalyst could potentially improve the efficiency and selectivity of the reaction .
  • Chemical Synthesis

    • Summary of Application : N-(3-Formylphenyl)acetamide can be used in the synthesis of other organic compounds .
    • Methods of Application : This involves using N-(3-Formylphenyl)acetamide as a starting material or intermediate in the synthesis of other organic compounds .
    • Results or Outcomes : The specific results or outcomes would depend on the particular synthesis pathway and the target compound .
  • Pharmaceutical Research

    • Summary of Application : N-(3-Formylphenyl)acetamide and its derivatives have been investigated for their potential pharmacological activities .
    • Methods of Application : This involves chemical synthesis of the compound and its derivatives, followed by in vitro and in vivo testing for various biological activities .
    • Results or Outcomes : The specific results or outcomes would depend on the particular biological activity being investigated .

Safety And Hazards

The safety information for “n-(3-Formylphenyl)acetamide” indicates that it has several hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-formylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKWZUVMKBNTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292641
Record name n-(3-formylphenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(3-Formylphenyl)acetamide

CAS RN

59755-25-8
Record name 59755-25-8
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Record name n-(3-formylphenyl)acetamide
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Record name N-(3-formylphenyl)acetamide
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Synthesis routes and methods I

Procedure details

A mixture of N-[3-(hydroxymethyl)phenyl]acetamide (10 g, 60.6 mmol) and MnO2 (7.8 g, 90 mmol) in toluene (250 mL) was refluxed for 29 hr, with addition of more MnO2 (0.7 g, 9 mmol) at 24 hr. The reaction was cooled, filtered through Celite and concentrated in vacuo to give N-(3-formylphenyl)acetamide (9.2 g, 75%). ES-MS (M+H)+=164.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of N-[3-(1,3-dioxolan-2-yl)phenyl]acetamide (50.0 g, 0.24 mole) and p-toluenesulfonic acid (1.0 g) in acetone (750 mL) was stirred at room temperature for 72 hours. The solution was filtered through a pad of neutral alumina and concentrated in vacuo to afford N-(3-formylphenyl)acetamide (39.4 g, 100%), mp 68°-70° C., used without further purification below.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of N-(3-[1,3]Dioxolan-2-yl-phenyl)-acetamide (7.8 g, 0.037 mol) and pyridinium-p-toluenesulfonate (2.8 g, 0.011 mol) in acetone-water (4:1, 400 mL) was refluxed for 1 hr. The solution was then cooled to room temperature, and the bulk of the solvent (˜90%) removed under reduced pressure. The remaining solution was then extracted with EtOAc, and the combined extracts washed with saturated NaHCO3, brine, and dried with MgSO4. Evaporation of the solvent gave N-(3-Formyl-phenyl)-acetamide (5.98 g, 98%) as an orange oil. 1H NMR (CDCl3) δ 2.22 (s, 3H), 7.46 (t, J=8 Hz, 1H), 7.59 (d, J=8 Hz, 1H), 7.89 (d, J=8 Hz, 1H), 8.07 (s, 1H), 8.69 (br s, 1H), 9.94 (s, 1H). 13C NMR (CDCl3) δ 193.9, 171.0, 140.8, 138.5, 131.2, 127.5, 127.1, 122.0, 26.0.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of N-(3-hydroxymethylphenyl)acetamide (165 mg, 1.0 mmol), celite (165 mg), pyridinium chlorochromate (645 mg, 3.0 mmol), N,N-dimethylformamide (1.0 mL) and dichloromethane (25 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered and concentrated in vacuo. The resulting residue was dissolved in dichloromethane (40 mL) and washed with aqueous sodium bicarbonate solution (2×30 mL). The organic layer was concentrated and the product purified by chromatography over silica gel using ethyl acetate/hexanes (1:1) as eluant to give 130 mg (81%) of N-(3-formylphenyl)acetamide as a brown solid. MS [M+H] 164.2, 1H NMR (CDCl3) δ (ppm) 9.96 (s, 1H), 8.22 (b, 1H), 8.03 (s, 1H), 7.89 (d, J=7.8 Hz, 1H), 7.61 (d, J=6.6 Hz, 1H), 7.47 (t, J=7.8 Hz, 1H), 2.22 (s, 1H).
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
645 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Storz - 2014 - publikationen.sulb.uni-saarland.de
Due to the lack of new types of antibiotics and propagating resistance against all available classes, an increasing number of bacterial infections cannot be efficiently treated anymore. …

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